5-Bromo-3-chloro-N-ethylpicolinamide
Description
5-Bromo-3-chloro-N-ethylpicolinamide is a pyridine derivative characterized by a bromine atom at position 5, a chlorine atom at position 3, and an ethyl-substituted amide group at position 2 of the pyridine ring. This compound belongs to the picolinamide class, which is notable for its applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
5-bromo-3-chloro-N-ethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-2-11-8(13)7-6(10)3-5(9)4-12-7/h3-4H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGESSMVSHDBUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=N1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N-ethylpicolinamide typically involves the following steps:
Bromination and Chlorination: The starting material, picolinamide, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 3 positions of the pyridine ring, respectively. These reactions are usually carried out using bromine and chlorine reagents under controlled conditions.
N-Ethylation: The intermediate product is then subjected to N-ethylation using an appropriate ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride. This step introduces the ethyl group to the nitrogen atom of the picolinamide.
Industrial Production Methods: Industrial production of 5-Bromo-3-chloro-N-ethylpicolinamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-N-ethylpicolinamide can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-3-chloro-N-ethylpicolinamide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N-ethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the ethyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridine Derivatives
The structural uniqueness of 5-Bromo-3-chloro-N-ethylpicolinamide lies in its combination of halogen (Br, Cl) and amide substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparisons
*Similarity scores (where available) are derived from structural overlap with 5-Bromo-3-chloro-N-ethylpicolinamide.
Key Differences and Implications
Functional Group Influence: Amide vs. Nitrile/Ester: The ethylamide group in the target compound contrasts with nitrile (945557-04-0) or ester (794592-13-5) functionalities in analogs. Halogen Positioning: The 5-Br and 3-Cl substituents are conserved in analogs like 5-Bromo-3-chloropicolinonitrile (0.90 similarity), suggesting that halogen placement is critical for electronic and steric effects on the pyridine ring .
Synthetic Accessibility :
- Ethylamide derivatives (e.g., the target compound) may require multi-step synthesis involving bromination, chlorination, and amidation, whereas ester analogs (e.g., 794592-13-5) are often synthesized via direct esterification of picolinic acids .
Biological and Chemical Stability :
- The presence of chlorine and bromine may enhance electrophilic reactivity, making the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the ethylamide group could reduce susceptibility to hydrolysis compared to ester-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
